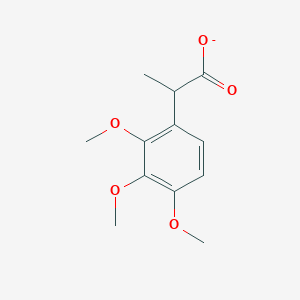
2-(2,3,4-Trimethoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4-Trimethoxyphenyl)propanoate is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a propanoate moiety. This compound is known for its diverse bioactivity and is used in various scientific research applications, particularly in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trimethoxyphenyl)propanoate typically involves the esterification of 2-(2,3,4-trimethoxyphenyl)propanoic acid with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(2,3,4-Trimethoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)propanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: It affects pathways related to cell division, stress response, and redox balance, leading to its diverse bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4,5-Trimethoxyphenyl)propanoate
- 2-(2,4,5-Trimethoxyphenyl)propanoate
- 2-(2,3,4-Trimethoxyphenyl)acrylonitrile
Uniqueness
2-(2,3,4-Trimethoxyphenyl)propanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This compound has shown superior activity in certain biological assays compared to its analogs .
Eigenschaften
CAS-Nummer |
22480-88-2 |
|---|---|
Molekularformel |
C12H15O5- |
Molekulargewicht |
239.24 g/mol |
IUPAC-Name |
2-(2,3,4-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O5/c1-7(12(13)14)8-5-6-9(15-2)11(17-4)10(8)16-3/h5-7H,1-4H3,(H,13,14)/p-1 |
InChI-Schlüssel |
YAURVMGBGYEPTE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C1=C(C(=C(C=C1)OC)OC)OC)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















